N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives, ethylbenzylamine, and methylphenoxyacetic acid. Common synthetic routes could involve:
Step 1: Oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene.
Step 2: Formation of the acetamide linkage through a condensation reaction between the oxidized thiophene derivative and ethylbenzylamine.
Step 3: Coupling of the resulting intermediate with 2-methylphenoxyacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide may undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring.
Reduction: Reduction of the sulfone group back to sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-(2-methylphenoxy)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(2-methylphenoxy)acetamide
Comparison
Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(2-methylphenoxy)acetamide might exhibit unique properties such as different solubility, stability, or biological activity. These differences could be attributed to the presence of the ethyl group on the benzyl moiety, which might influence the compound’s overall behavior in various environments.
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H27NO4S/c1-3-18-8-10-19(11-9-18)14-23(20-12-13-28(25,26)16-20)22(24)15-27-21-7-5-4-6-17(21)2/h4-11,20H,3,12-16H2,1-2H3 |
InChI Key |
FZCVUUIAXSITAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
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